3-Phenylbutane-1,3-diol
Overview
Description
3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane chain with a phenyl group (C6H5) attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbutane-1,3-diol can be synthesized through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and reduction reactions are applicable. Industrial production would likely involve optimizing these reactions for scale, yield, and cost-effectiveness.
Types of Reactions:
Reduction: The compound can be reduced further to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acids, and bases.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted organic compounds.
Scientific Research Applications
3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylbutane-1,3-diol involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its chemical state and properties.
Substitution Reactions: The phenyl group and hydroxyl groups can undergo substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
1-Phenylbutane-2,3-diol: Similar structure but with hydroxyl groups on different carbon atoms.
1,3-Butanediol: Lacks the phenyl group, making it less hydrophobic and altering its chemical properties.
Phenylpropanediol: Similar structure but with a shorter carbon chain.
Uniqueness: 3-Phenylbutane-1,3-diol is unique due to the presence of both a phenyl group and two hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-phenylbutane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNJVHGCZBNKBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462436 | |
Record name | 3-phenylbutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-68-8 | |
Record name | 3-phenylbutane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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